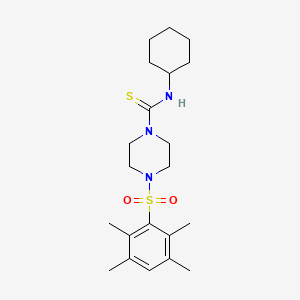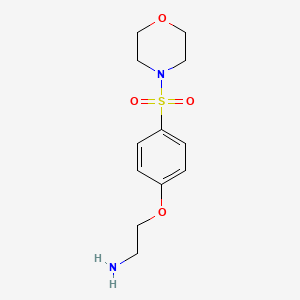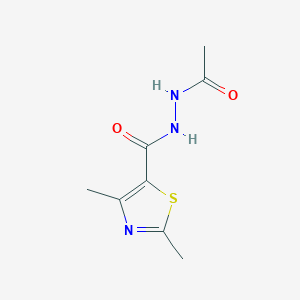![molecular formula C15H15ClO2S B7468511 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene, also known as DPC 333, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as sulfonamides, which have been used for a variety of purposes including as antibiotics and anticonvulsants. In
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This inhibition leads to a decrease in the production of certain neurotransmitters and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 are complex and varied, depending on the specific context in which it is used. In general, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to have effects on the nervous system, cardiovascular system, and immune system. It has been shown to decrease the production of certain neurotransmitters, which can lead to a decrease in seizure activity in the brain. It has also been shown to have anti-inflammatory effects, which may be beneficial in certain disease states.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 in lab experiments is that it is a relatively stable and easy-to-handle compound. It is also relatively inexpensive compared to other compounds that are used for similar purposes. However, one limitation of using 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Future Directions
There are many potential future directions for research on 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 and to develop more specific inhibitors of carbonic anhydrase that could be used for therapeutic purposes. Overall, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is a promising compound with many potential applications in scientific research.
Synthesis Methods
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 can be synthesized using a multi-step process starting with the reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl alcohol. This is then reacted with dimethylsulfone and potassium carbonate to form the desired product, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333.
Scientific Research Applications
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, oncology, and pharmacology. In neuroscience, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to have potential as a treatment for epilepsy and other neurological disorders. In oncology, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been studied for its potential as an anti-cancer agent. In pharmacology, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been used as a tool for studying the activity of certain enzymes and receptors in the body.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2S/c1-11-3-4-12(2)15(9-11)19(17,18)10-13-5-7-14(16)8-6-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUPHNUUNRFPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)

![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)


![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)

![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)
